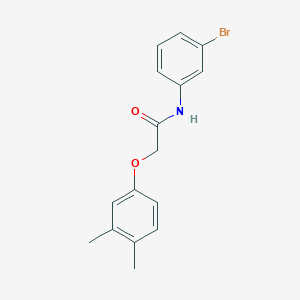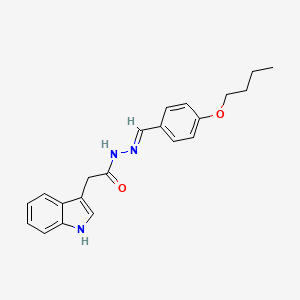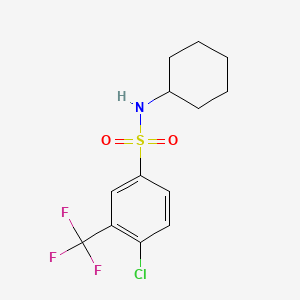![molecular formula C16H18N6O2S B5536904 N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)
N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of various acetamide derivatives, including compounds similar to the target molecule, typically involves condensation reactions. These processes often utilize reagents such as ethyl bromoacetate in basic media or carbodiimide condensation catalysis (Wang et al., 2010), (Yu et al., 2014).
Molecular Structure Analysis
- The molecular structure of such compounds is confirmed through various spectroscopic methods like MS, IR, CHN, 1H NMR, and single-crystal X-ray diffraction. These techniques help establish the arrangement of atoms and functional groups in the molecule (Wang et al., 2010), (Yu et al., 2014).
Chemical Reactions and Properties
- Chemical reactions involved in the synthesis of such compounds include cyclocondensation, hydrazide formation, and condensation with aldehydes. These reactions contribute to the formation of diverse molecular structures with distinct chemical properties (Saxena et al., 2011).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility and crystalline structure, are crucial for understanding their behavior in different environments. This information is typically obtained through spectroscopic and crystallographic analyses (Boechat et al., 2011).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are inferred from the compound's molecular structure. The presence of specific functional groups like triazole or thiadiazole rings influences these properties, as evidenced in various synthetic pathways and chemical analyses (Demirbas et al., 2004), (Sunder et al., 2013).
科学的研究の応用
Antimicrobial Applications
A study has synthesized a series of derivatives to evaluate their antimicrobial activity. These compounds have shown promising antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans. This indicates a potential for the development of new antimicrobial agents from this chemical class (Bhushan A. Baviskar et al., 2013).
Anticancer and Antitumor Applications
Several studies have focused on the synthesis of derivatives for anticancer and antitumor applications. One study synthesized new derivatives and investigated their antitumor activities against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line, finding some compounds with high selectivity and significant apoptotic effects (A. Evren et al., 2019). Another study designed and synthesized oxadiazole, thiadiazole, and triazole derivatives, evaluating their effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines. The study revealed promising cytotoxic effects and highlighted the role of MMP-9 inhibitors in lung adenocarcinoma and glioma treatment (A. Özdemir et al., 2017).
Insecticidal Applications
Research on the synthesis of innovative heterocycles incorporating a thiadiazole moiety has been conducted to assess their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This study opens avenues for the development of new agrochemical agents based on this chemical framework (A. Fadda et al., 2017).
特性
IUPAC Name |
N-methyl-2-(3-methyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-11-14(25-19-17-11)9-20(3)15(23)10-21-16(24)22(12(2)18-21)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPHGBFZFIPNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CN(C)C(=O)CN2C(=O)N(C(=N2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)
![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)
![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)
![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)




![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)
![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)
